molecular formula C10H5ClFN5O B2614204 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde CAS No. 1314745-34-0

2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Cat. No.: B2614204
CAS No.: 1314745-34-0
M. Wt: 265.63
InChI Key: FLPYOGIOHCZDPG-UHFFFAOYSA-N
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Description

“2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are key components in a variety of functional molecules and have a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization of Imidazole Derivatives

Imidazole derivatives, including those similar to 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, serve as crucial intermediates for synthesizing biologically active compounds. The development of novel methods for the synthesis of these derivatives has been demonstrated, showcasing their importance in medicinal chemistry and drug discovery. For instance, the preparation of 5-imidazole-carbaldehydes, which are used as building blocks in medical chemistry, indicates the compound's significance in synthesizing new molecules with potential therapeutic applications (Orhan et al., 2019).

Applications in Heterocyclic Chemistry

The compound and its related derivatives play a pivotal role in heterocyclic chemistry, contributing to the synthesis of complex molecules. For example, the use of imidazole derivatives in the preparation of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions showcases the compound's utility in constructing biologically relevant structures (Gaonkar & Rai, 2010).

Role in Synthesizing Antimicrobial Agents

Research into the synthesis of new series of compounds utilizing imidazole derivatives has revealed their potential as antimicrobial agents. The Vilsmeier–Haack reaction approach has been employed to synthesize compounds displaying a broad spectrum of antimicrobial activities, suggesting the role of these derivatives in developing new antimicrobial drugs (Bhat et al., 2016).

Contributions to Material Science

Imidazole derivatives, by virtue of their chemical structure and reactivity, contribute significantly to material science, particularly in the development of new catalysts and materials with unique properties. For example, the synthesis of complex arylated imidazoles via regioselective sequential arylation underscores the potential of these compounds in catalysis and materials science (Joo, Touré, & Sames, 2010).

Properties

IUPAC Name

2-azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFN5O/c11-9-8(5-18)17(10(14-9)15-16-13)7-3-1-6(12)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPYOGIOHCZDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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